TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE
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Overview
Description
TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE is a complex organic compound that is often used in the field of organic synthesis. This compound is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl-protected amino group, and a cyclohexyl group with a hydroxymethyl substituent. It is commonly used as a protecting group in peptide synthesis due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amino group is then reacted with tert-butyl chloroformate to form the carbamate.
Introduction of the Cyclohexyl Group: The cyclohexyl group with a hydroxymethyl substituent is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Free amine.
Scientific Research Applications
TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs.
Industry: In the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-lysine
Uniqueness
TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE is unique due to the presence of the cyclohexyl group with a hydroxymethyl substituent, which provides additional functionalization options and enhances its utility in complex organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c1-18(2,3)25-16(23)20-11-12-21(17(24)26-19(4,5)6)15-9-7-14(13-22)8-10-15/h14-15,22H,7-13H2,1-6H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNBYGXDXBYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C1CCC(CC1)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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